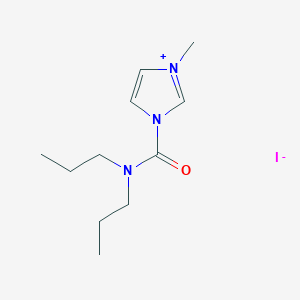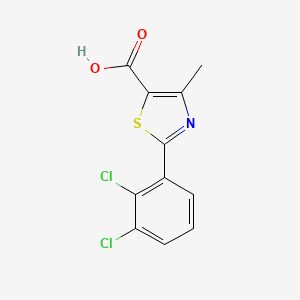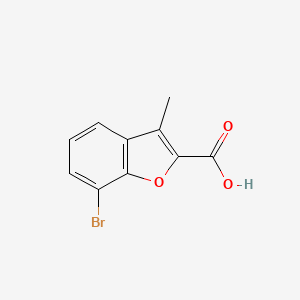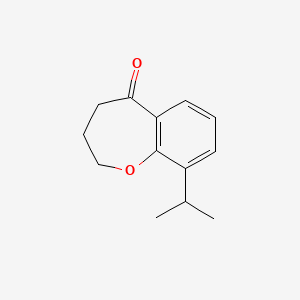
4-(Cyclopentyloxy)benzene-1-sulfonamide
説明
“4-(Cyclopentyloxy)benzene-1-sulfonamide”, also known as CPB, is a chemical compound belonging to the class of sulfonamide-containing compounds. It has a molecular weight of 241.31 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C11H15NO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2,(H2,12,13,14) . Physical and Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Advanced Oxidation Processes
Degradation of Sulfonamide Antibiotics : Sulfonamides, including 4-(Cyclopentyloxy)benzene-1-sulfonamide, undergo degradation through advanced oxidation processes (AOPs). Research by Sági et al. (2015) demonstrated the OH radical induced degradation in dilute aqueous solutions, a key reaction for environmental detoxification. This study detailed the hydroxyl radical addition to the benzene ring, forming cyclohexadienyl radical intermediates, and explored the kinetics of inorganic SO4(2-) and NH4(+) formation, indicating a multifaceted degradation process with potential environmental implications.
Medicinal Chemistry
COX-2 Inhibitors : Sulfonamide compounds have been extensively explored for their biological activity, particularly as cyclooxygenase-2 (COX-2) inhibitors. The work by Penning et al. (1997) led to the development of celecoxib, a notable example highlighting the application of sulfonamide derivatives in drug discovery for treating conditions like rheumatoid arthritis and osteoarthritis.
Materials Science
Molecular Structure Analysis : The synthesis and characterization of sulfonamide compounds, as reported by Sarojini et al. (2012), focus on understanding the molecular structure, stability, and electronic properties through experimental and computational methods. This research contributes to the broader knowledge of sulfonamide materials' chemical properties, facilitating their application in various scientific and industrial fields.
Biological Evaluation
Carbonic Anhydrase Inhibition : Sulfonamide derivatives have been evaluated for their inhibitory action on carbonic anhydrases, enzymes critical for physiological functions. Research like that by Supuran et al. (2016) investigates the selective inhibition profiles of these compounds, which is valuable for designing therapeutic agents with minimized side effects.
Environmental Science
Microbial Degradation of Sulfonamides : The study by Ricken et al. (2013) presents a novel microbial strategy for eliminating sulfonamide antibiotics from the environment, highlighting the ecological relevance of understanding sulfonamide degradation pathways.
作用機序
Safety and Hazards
特性
IUPAC Name |
4-cyclopentyloxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKDBYZKMLFWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)


![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)



![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)


![1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one](/img/structure/B1523091.png)


![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)
